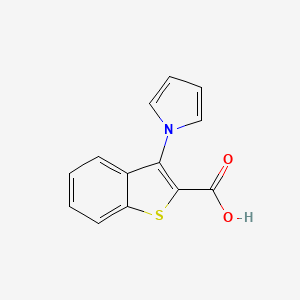

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid

描述

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid (CAS: 80066-98-4) is a heterocyclic compound featuring a benzothiophene core substituted with a pyrrole moiety at the 3-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₃H₉NO₂S, with a molecular weight of 243.28 g/mol .

属性

IUPAC Name |

3-pyrrol-1-yl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOABMASIVCDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and suitable precursors.

Pyrrole Introduction: The pyrrole ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

化学反应分析

Oxidation Reactions

The pyrrole and benzothiophene moieties undergo selective oxidation:

-

Pyrrole Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the pyrrole ring to form N-oxides .

-

Benzothiophene Oxidation : Strong oxidizing agents like m-chloroperbenzoic acid (mCPBA) convert the benzothiophene sulfur to sulfoxides or sulfones .

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Pyrrole oxidation | H₂O₂, KMnO₄ (aqueous) | Pyrrole N-oxide derivatives | |

| Benzothiophene oxidation | mCPBA (CH₂Cl₂, 0°C) | Benzothiophene sulfoxide/sulfone |

Substitution Reactions

Electrophilic aromatic substitution occurs preferentially on the electron-rich benzothiophene ring:

-

Halogenation : Bromine (Br₂) in the presence of FeBr₃ yields 3-bromo derivatives at the 5-position of the benzothiophene ring.

-

Sulfonation : Sulfonyl chlorides (e.g., SO₃H) introduce sulfonate groups under acidic conditions.

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ (CH₂Cl₂) | 5-Bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid | |

| Sulfonation | SO₃H, H₂SO₄ | Sulfonated benzothiophene derivatives |

Esterification and Derivatization

The carboxylic acid group undergoes standard derivatization:

-

Esterification : Reaction with ethanol (C₂H₅OH) and H₂SO₄ produces ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate .

-

Hydrazide Formation : Hydrazine (NH₂NH₂) converts the acid to 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide .

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Esterification | C₂H₅OH, H₂SO₄ (reflux) | Ethyl ester derivative | |

| Hydrazide synthesis | NH₂NH₂ (ethanol, Δ) | Carboxylic hydrazide derivative |

Decarboxylation

Thermal decarboxylation under basic conditions (NaOH, 200°C) removes the carboxylic acid group, yielding 3-(1H-pyrrol-1-yl)-1-benzothiophene .

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Decarboxylation | NaOH, heat (200°C) | 3-(1H-Pyrrol-1-yl)-1-benzothiophene |

Amide Formation

Activation of the carboxylic acid with 1,1’-carbonyldiimidazole (CDI) enables coupling with amines to form amides, a key step in drug design.

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Amide coupling | CDI, RNH₂ (DMF, rt) | Substituted benzothiophene-pyrrole amides |

Potential Cycloaddition Reactions

The pyrrole ring may participate in Diels-Alder reactions , though experimental evidence is limited. Theoretical studies suggest reactivity analogous to substituted pyrroles .

科学研究应用

Medicinal Chemistry

Pharmacological Potential

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid has been investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it suitable for developing new therapeutic agents.

Case Studies

-

Anti-inflammatory Activity :

- A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in vitro, suggesting its potential use in treating inflammatory diseases.

- Anticancer Properties :

Materials Science

Organic Semiconductors

The compound's electronic properties make it an attractive candidate for use in organic semiconductors. Its structure can facilitate charge transport, which is crucial for the development of efficient organic electronic devices.

Applications in Conductive Polymers

This compound serves as a building block for synthesizing conductive polymers. These materials have applications in flexible electronics and energy storage devices.

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized as a versatile building block in organic synthesis, allowing chemists to create more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

作用机制

The mechanism of action of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid involves its interaction with various molecular targets:

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid | C₁₃H₉NO₂S | 243.28 | 80066-98-4 | Benzothiophene, pyrrole, COOH |

| 3-Pyrrol-1-ylthiophene-2-carboxylic acid | C₉H₇NO₂S | 217.22 | 74772-17-1 | Thiophene, pyrrole, COOH |

| 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | C₁₃H₁₃NO₂S | 257.31 | 26176-21-6 | Tetrahydrobenzothiophene, pyrrole, COOH |

| 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | C₁₄H₈F₃NO₂S | 311.28 | 1227955-00-1 | Benzothiophene, CF₃, pyrrole, COOH |

Key Observations :

- Benzothiophene vs.

- Trifluoromethyl Substitution : The CF₃ group in the trifluoromethyl analog increases electronegativity and metabolic stability, making it resistant to oxidative degradation in vivo .

- Saturation Effects: The tetrahydrobenzothiophene analog (C₁₃H₁₃NO₂S) has a partially saturated ring, reducing aromaticity but improving conformational flexibility for target binding .

Mechanistic Insights :

- COX Inhibition : The benzothiophene-pyrrole scaffold binds to the arachidonic acid pocket of COX-1/COX-2 via hydrophobic interactions and hydrogen bonding with Tyr-385 .

- Anticancer Activity : The trifluoromethyl analog disrupts ATP binding in EGFR kinase, validated by molecular docking studies showing ΔG = -9.8 kcal/mol .

生物活性

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid, also known by its CAS number 80066-98-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene moiety linked to a pyrrole ring and a carboxylic acid functional group. Its molecular structure can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. These properties are crucial in combating oxidative stress, which is implicated in various diseases. A study highlighted that derivatives of benzothiophene possess strong electron-donating abilities, making them effective in scavenging free radicals .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is particularly noteworthy. In vitro studies have shown that it can modulate cytokine production, reducing levels of pro-inflammatory cytokines such as IL-6 and IL-9 while enhancing anti-inflammatory cytokines like IL-10. This modulation suggests a mechanism involving the suppression of inflammatory pathways, potentially through the inhibition of the mTORC1 signaling pathway .

Neuroprotective Properties

The neuroprotective effects of related benzothiophene derivatives have also been documented. These compounds may exert their effects by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that this compound could interact favorably with AChE, indicating potential for further development as a neuroprotective agent .

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. In various cancer models, benzothiophene derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The underlying mechanisms often involve modulation of cell cycle regulators and apoptotic pathways .

Study on Ulcerative Colitis

A significant study investigated the effects of a related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), on ulcerative colitis (UC). In mouse models induced with dextran sodium sulfate (DSS), BT2 treatment resulted in reduced inflammatory symptoms and restoration of gut microbiota balance. The study concluded that BT2's mechanism involved suppression of mTORC1 activation and modulation of intestinal flora, which may parallel the actions of this compound .

Pharmacological Studies

Another investigation focused on the synthesis and pharmacological evaluation of various benzo[b]thiophene derivatives, including those structurally related to this compound. The results showed that these compounds exhibited significant local anesthetic and antihistaminic activities, indicating a broad spectrum of potential therapeutic uses .

常见问题

Q. What are the common synthetic routes for 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed C–H arylation or Suzuki-Miyaura coupling to introduce the pyrrole moiety to the benzothiophene scaffold. For example, derivatives like 1-benzothiophene-2-carboxylic acid analogs often utilize coupling reactions with aryl boronic acids under inert atmospheres (e.g., N₂) . Optimization involves tuning catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) to improve yields. Reaction monitoring via TLC or HPLC is critical to identify intermediates. Evidence from related benzothiophene esters suggests refluxing in THF or DMF at 80–100°C for 12–24 hours achieves optimal results .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the pyrrole-benzothiophene linkage. The aromatic protons of the benzothiophene ring typically appear as multiplets in δ 7.2–8.5 ppm, while pyrrole protons resonate at δ 6.0–6.5 ppm .

- FTIR : Key stretches include the carboxylic acid O–H (~2500–3300 cm⁻¹), C=O (~1680–1720 cm⁻¹), and C–S (~600–700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical m/z for C₁₃H₉NO₂S: 259.03) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, studies on 1-benzothiophene-2-carboxylic acid derivatives used B3LYP/6-31G(d) basis sets to model charge distribution and intermolecular interactions . Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) evaluates binding affinities. Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling. Validation via MD simulations (e.g., 100 ns runs in GROMACS) ensures stability of ligand-protein complexes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:

- NMR Discrepancies : Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding. 2D NMR (COSY, HSQC) clarifies coupling networks .

- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive proof of regiochemistry. Related benzothiophene analogs crystallize in monoclinic systems (space group P2₁/c) with Z = 4 .

- Dynamic Effects : Variable-temperature NMR identifies dynamic processes (e.g., ring puckering in benzothiophene) that obscure signals at room temperature .

Q. How can electropolymerization of derivatives enhance material science applications?

- Methodological Answer : Derivatives like 3-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline are electropolymerized on ITO electrodes using cyclic voltammetry (CV) in 0.1 M TBAPF₆/acetonitrile. The resulting conductive polymers exhibit redox activity at ~0.5 V (vs. Ag/AgCl) and can be functionalized with peptides (e.g., RGD) via EDC/NHS chemistry for biosensor applications . Key parameters include scan rate (50–100 mV/s) and monomer concentration (1–5 mM). AFM or SEM characterizes surface morphology (e.g., nodular vs. fibrous structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。